molecular formula C51H79NO13 B8101524 SiroliMus-D3/ RapaMycin-D3

SiroliMus-D3/ RapaMycin-D3

Cat. No.: B8101524
M. Wt: 917.2 g/mol
InChI Key: QFJCIRLUMZQUOT-NWORAYHKSA-N
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Description

SiroliMus-D3, also known as RapaMycin-D3, is a deuterium-labeled derivative of RapaMycin. RapaMycin is a macrolide compound initially discovered from the soil of Easter Island (Rapa Nui). It is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and survival . SiroliMus-D3 retains the biological activity of RapaMycin while incorporating deuterium atoms, which can be useful in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SiroliMus-D3 involves the incorporation of deuterium atoms into the RapaMycin molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis of RapaMycin . The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of SiroliMus-D3 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the fermentation of Streptomyces hygroscopicus to produce RapaMycin, followed by chemical modification to incorporate deuterium atoms . The final product is purified using chromatographic techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

SiroliMus-D3 undergoes various chemical reactions, including:

    Oxidation: SiroliMus-D3 can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in SiroliMus-D3.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of SiroliMus-D3 can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with modified functional groups .

Mechanism of Action

SiroliMus-D3 exerts its effects by inhibiting the mTOR pathway. It forms a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1 (mTOR Complex 1). This inhibition blocks the downstream signaling pathways involved in cell growth, proliferation, and survival . The inhibition of mTORC1 also activates autophagy, a cellular process that degrades and recycles cellular components .

Comparison with Similar Compounds

SiroliMus-D3 is unique due to its deuterium labeling, which provides advantages in stability and metabolic studies. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific clinical applications.

Properties

IUPAC Name

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25-/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCIRLUMZQUOT-NWORAYHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]/1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(\[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C\C=C/C=C1/C)C)C)OC)O)/C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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